molecular formula C9H12Br2O2 B12908224 4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol CAS No. 61401-33-0

4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol

Cat. No.: B12908224
CAS No.: 61401-33-0
M. Wt: 312.00 g/mol
InChI Key: MOAQAVHIZPFKGO-UHFFFAOYSA-N
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Description

4-(2,2-Dibromovinyl)hexahydro-2H-cyclopenta[b]furan-2-ol is a complex organic compound characterized by its unique structure, which includes a dibromovinyl group attached to a hexahydro-2H-cyclopenta[b]furan-2-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dibromovinyl)hexahydro-2H-cyclopenta[b]furan-2-ol typically involves the reaction of a suitable precursor with dibromoethene under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which undergo a series of reactions to introduce the dibromovinyl group. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dibromovinyl)hexahydro-2H-cyclopenta[b]furan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups into the molecule .

Scientific Research Applications

4-(2,2-Dibromovinyl)hexahydro-2H-cyclopenta[b]furan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Dibromovinyl)hexahydro-2H-cyclopenta[b]furan-2-ol involves its interaction with specific molecular targets. The dibromovinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with enzymes or other proteins. This interaction can inhibit enzyme activity or modify protein function, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Dibromovinyl)hexahydro-2H-cyclopenta[b]furan-2-ol is unique due to its specific combination of the dibromovinyl group and the hexahydro-2H-cyclopenta[b]furan-2-ol core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

61401-33-0

Molecular Formula

C9H12Br2O2

Molecular Weight

312.00 g/mol

IUPAC Name

4-(2,2-dibromoethenyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol

InChI

InChI=1S/C9H12Br2O2/c10-8(11)3-5-1-2-7-6(5)4-9(12)13-7/h3,5-7,9,12H,1-2,4H2

InChI Key

MOAQAVHIZPFKGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1C=C(Br)Br)CC(O2)O

Origin of Product

United States

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